O-phospho-L-threonine

Übersicht

Beschreibung

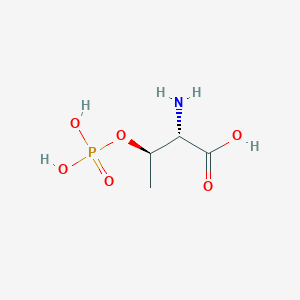

O-Phospho-L-Threonine is a phosphorylated derivative of the essential amino acid L-threonine. It is characterized by the addition of a phosphate group to the hydroxyl group of the threonine side chain. This modification plays a crucial role in various biological processes, including protein phosphorylation, which is a key regulatory mechanism in cellular signaling pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von O-Phospho-L-Threonin beinhaltet typischerweise die Phosphorylierung von L-Threonin. Ein gängiges Verfahren ist die Verwendung von Phosphorylierungsmitteln wie Phosphorylchlorid oder Phosphorsäure in Gegenwart einer Base. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Phosphorylierung der Hydroxylgruppe zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von O-Phospho-L-Threonin kann durch Biosynthese unter Verwendung gentechnisch veränderter Mikroorganismen erfolgen. So können bestimmte Bakterienstämme so manipuliert werden, dass sie das Enzym Threoninkinase, das die Phosphorylierung von L-Threonin zu O-Phospho-L-Threonin katalysiert, überproduzieren .

Analyse Chemischer Reaktionen

Reaktionstypen: O-Phospho-L-Threonin durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Phosphatgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um L-Threonin und anorganisches Phosphat zu ergeben.

Oxidation: Die Hydroxylgruppe von O-Phospho-L-Threonin kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Substitution: Die Phosphatgruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Typischerweise mit Salzsäure oder Natriumhydroxid durchgeführt.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Hydrolyse: L-Threonin und anorganisches Phosphat.

Oxidation: Entsprechende Ketone oder Aldehyde.

Substitution: Verschiedene substituierte Threoninderivate.

Wissenschaftliche Forschungsanwendungen

Role as a Substrate for Enzymatic Reactions

O-phospho-L-threonine serves as a crucial substrate in studies involving phosphatases, enzymes that catalyze the removal of phosphate groups from phosphorylated molecules. The ability to investigate the activity and specificity of these enzymes using this compound is vital for understanding their roles in cellular processes and potential therapeutic applications.

Key Findings:

- Enzyme Kinetics : Research has shown that this compound can be utilized to determine the kinetics of phosphatase activity, providing insights into enzyme regulation and function.

- Phosphorylation Studies : The compound is instrumental in elucidating the mechanisms of protein phosphorylation, a critical post-translational modification influencing protein function and signaling pathways.

Metabolic Pathways

This compound has been identified as a metabolite within various organisms, including Escherichia coli. Its characterization helps researchers understand metabolic pathways and their implications in health and disease.

Applications:

- Metabolite Identification : By identifying this compound in metabolic studies, researchers can map out biochemical pathways and assess their roles in cellular metabolism.

- Vitamin B6 Pathway : It plays a significant role in the vitamin B6 biosynthetic pathway within yeast, contributing to essential metabolic conversions.

Marker for Protein Phosphorylation

The presence of this compound in proteins and peptides acts as a marker for studying their phosphorylation states. This application is crucial for various research areas, including cell signaling and disease development.

Insights:

- Phosphorylation State Analysis : Quantifying this compound allows scientists to gain insights into the phosphorylation status of proteins, which is essential for understanding their regulatory mechanisms.

- Disease Research : Alterations in phosphorylation patterns can be indicative of disease states, making this compound a valuable tool in biomedical research.

Structural Studies

The structural characteristics of this compound have been investigated to understand its interactions with other molecules better.

Findings:

- Crystal Structure : Studies have revealed detailed structural information about this compound's monoanions and dianions, highlighting its bonding interactions with cations such as potassium and ammonium .

- Conformation Analysis : The conformation of the threonine moiety varies between its phosphorylated forms and unphosphorylated counterparts, which has implications for its biological activity .

Applications in Medical Science

Recent studies have explored the use of this compound in medical applications, particularly concerning biomaterial interactions.

Case Study:

Wirkmechanismus

The mechanism of action of O-Phospho-L-Threonine involves its role as a phosphorylated amino acid. It serves as a substrate for various kinases and phosphatases, which catalyze the addition or removal of phosphate groups. This phosphorylation and dephosphorylation process is critical for the regulation of protein activity, cellular signaling, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

O-Phospho-L-Serine: Another phosphorylated amino acid with a similar structure but differs in the side chain.

O-Phospho-L-Tyrosine: Phosphorylated form of L-tyrosine, involved in different signaling pathways.

O-Phospho-L-Homoserine: A phosphorylated derivative of L-homoserine, involved in threonine and methionine biosynthesis

Uniqueness: O-Phospho-L-Threonine is unique due to its specific role in the phosphorylation of threonine residues in proteins, which is distinct from the phosphorylation of serine or tyrosine residues. This specificity allows for precise regulation of protein function and cellular processes .

Biologische Aktivität

O-phospho-L-threonine (pThr) is a phosphorylated derivative of the amino acid threonine, playing a crucial role in various biological processes through its involvement in protein phosphorylation. This article explores the biological activity of this compound, focusing on its synthesis, biological significance, and applications based on recent research findings.

1. Synthesis and Incorporation into Proteins

The phosphorylation of threonine residues in proteins is a vital post-translational modification that regulates numerous cellular functions, including signal transduction, cell cycle progression, and apoptosis. Recent advancements have enabled the biosynthesis of phosphothreonine in Escherichia coli, where a kinase (PduX) converts L-threonine to pThr using ATP. This method has allowed researchers to achieve millimolar concentrations of pThr in bacterial cells, facilitating its incorporation into recombinant proteins .

Table 1: Key Findings on pThr Synthesis

2.1 Role in Cellular Processes

Phosphorylation of threonine residues is implicated in various signaling pathways. For instance, it has been shown to modulate enzyme activity and protein interactions, which are crucial for metabolic regulation and cellular responses to external stimuli . The presence of pThr can influence protein conformation and function, thereby affecting cellular signaling cascades.

2.2 Case Studies

- Osseointegration Enhancement : A study demonstrated that titanium implants with a pThr-binding surface exhibited improved osseointegration in vivo. This suggests that pThr may enhance the biocompatibility and integration of implants with bone tissue .

- Protein Kinase Activation : Research has shown that incorporating pThr into proteins can activate specific kinases, leading to downstream signaling effects that may be beneficial in therapeutic contexts .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Regulation : pThr acts as a substrate for various kinases and phosphatases, influencing their activity and specificity. For example, studies indicate that certain phosphatases preferentially dephosphorylate pThr, which could regulate its levels within cells .

- Molecular Interactions : The presence of the phosphate group alters the interaction dynamics between proteins and their partners, modulating complex formation and stability .

4. Applications in Biotechnology and Medicine

This compound's unique properties make it an attractive target for various applications:

- Biopharmaceuticals : The ability to incorporate pThr into therapeutic proteins can enhance their efficacy by modulating their biological activity.

- Tissue Engineering : As demonstrated by its role in enhancing osseointegration, pThr-modified surfaces can improve the performance of biomaterials used in medical implants .

5. Conclusion

This compound is a critical player in the regulation of protein function through phosphorylation. Its incorporation into proteins not only aids in understanding fundamental biological processes but also opens new avenues for its application in biotechnology and medicine. Further research is necessary to fully elucidate its mechanisms and potential therapeutic uses.

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRGIUJOYOXOQJ-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Phosphothreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27530-80-9, 1114-81-4 | |

| Record name | O-Phosphonothreonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27530-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phospho-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphothreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threoninium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREONINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L4WX7B1EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Phosphothreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.